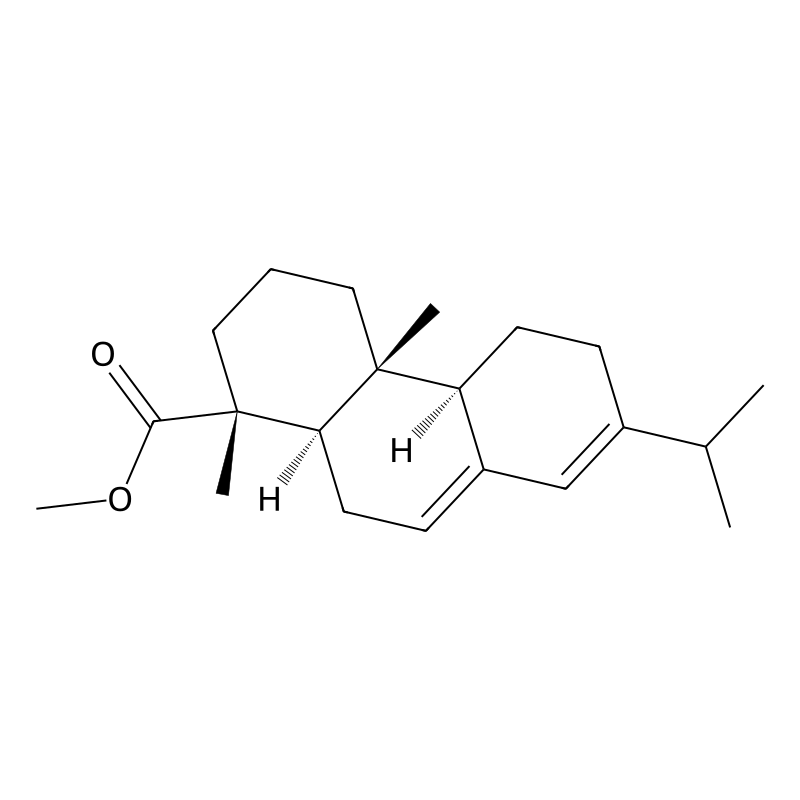

Methyl abietate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Oxidation Reactions of Natural Compounds

Scientific Field: Chemistry

Application Summary: Methyl abietate is used in the selective oxidation reactions of natural compounds.

Methods of Application: The reactions are performed in CH2Cl2/H2O at 25 °C, and have shown good regio- and stereoselectivity.

Plasticizer

Scientific Field: Polymer Science

Application Summary: Methyl abietate is used as a plasticizer.

Methods of Application: Methyl abietate is used as a plasticizer in the production of various materials.

Results: The use of methyl abietate as a plasticizer results in more flexible and durable materials.

Solvent and Ingredient in Adhesives

Scientific Field: Industrial Chemistry

Application Summary: Methyl abietate is used as a solvent for ester gums, rosin, many synthetic resins, ethyl cellulose, rubber, etc.

Methods of Application: Methyl abietate is mixed with other substances to create a solution or adhesive.

Results: The use of methyl abietate in these applications results in effective solvents and strong adhesives.

Mass Spectrometry Studies

Scientific Field: Analytical Chemistry

Application Summary: Methyl abietate is used in mass spectrometry studies.

Methods of Application: Methyl abietate is introduced into the mass spectrometer, and its mass-to-charge ratio is measured.

Fragrance Agent

Scientific Field: Cosmetics and Personal Care Products

Application Summary: Methyl abietate is used as a fragrance agent in various cosmetic and personal care products.

Methods of Application: Methyl abietate is added to products during the manufacturing process to impart a specific scent.

Results: The use of Methyl abietate enhances the sensory experience of using these products.

Component of Paints, Soaps, Foods, and Soldering Flux

Application Summary: Methyl abietate is a commercially important component of paints, soaps, foods, and soldering flux.

Methods of Application: Methyl abietate is mixed with other substances during the manufacturing process to create these products.

Results: The use of Methyl abietate in these applications results in effective products.

Methyl abietate is an organic compound with the chemical formula C21H32O2. It is classified as an ester derived from abietic acid, a natural resin acid found in coniferous trees. Methyl abietate is notable for its presence in various plant species, including Picea glehnii and Picea abies, where it contributes to the aroma and biological properties of the resins produced by these trees. This compound has garnered interest for its potential applications in the fragrance industry and as a precursor in organic synthesis.

Currently, there is no scientific research readily available on the specific mechanism of action of methyl abietate in biological systems. Further studies are needed to explore its potential interactions with biomolecules or its effects on cellular processes.

- Limited data:

- More studies are needed to evaluate potential skin or eye irritation.

- The potential for allergic reactions or genotoxicity (damage to genetic material) requires investigation.

- Allylic Oxidation: Methyl abietate undergoes allylic oxidation when treated with selenium dioxide or lead tetraacetate, leading to the formation of various oxidation products depending on the solvent conditions used .

- Autoxidation: Under specific conditions (e.g., in aprotic polar solvents at elevated temperatures), methyl abietate can undergo autoxidation, resulting in complex mixtures of products .

- Ozonolysis: This reaction involves the cleavage of double bonds in methyl abietate, producing secodermivatives when reacted with ozone in the presence of mercuric acetate .

- Hydroboration-Oxidation: Methyl abietate can be subjected to hydroboration followed by oxidation, leading to regioselective transformations that modify its functional groups .

Methyl abietate exhibits various biological activities, primarily attributed to its chemical structure. Research indicates that it may possess antimicrobial properties, making it a candidate for further exploration in pharmaceutical applications. Additionally, its role as a natural fragrance component suggests potential uses in perfumery and cosmetic formulations.

Methyl abietate can be synthesized through several methods:

- Direct Esterification: Reacting abietic acid with methanol in the presence of an acid catalyst.

- Transesterification: Using dimethyl carbonate and abietic acid as starting materials, this method allows for the efficient formation of methyl esters .

- Vilsmeier-Haack Reaction: This method can be used to introduce formyl groups into methyl abietate, yielding derivatives like 7-formyl methyl abietate .

These methods highlight the versatility of methyl abietate synthesis, allowing for various functional group modifications.

Methyl abietate has several applications across different fields:

- Fragrance Industry: Its pleasant aroma makes it suitable for use in perfumes and scented products.

- Organic Synthesis: Methyl abietate serves as a valuable intermediate in the synthesis of more complex organic molecules.

- Pharmaceuticals: Due to its biological activities, it is being explored for potential therapeutic applications.

Studies on methyl abietate's interactions with other compounds reveal insights into its reactivity and potential applications. For instance, its behavior during allylic oxidation reactions provides valuable information on how it can be transformed into useful derivatives for various applications . Furthermore, understanding its autoxidation pathways aids in predicting stability and storage conditions for formulations containing this compound.

Several compounds share structural similarities with methyl abietate, each exhibiting unique properties:

| Compound | Chemical Formula | Key Features |

|---|---|---|

| Abietic Acid | C20H30O2 | Natural resin acid; precursor to methyl abietate. |

| Dehydroabietic Acid | C20H28O2 | Derived from abietic acid; exhibits different reactivity. |

| Methyl Pine Resin Acid | C21H34O2 | Similar ester structure; used in similar applications. |

Methyl abietate stands out due to its specific esterification and unique biological activity profile compared to these similar compounds. Its diverse reactivity allows for a broad range of synthetic applications that may not be feasible with other related compounds.

Purity

XLogP3

Exact Mass

Boiling Point

Appearance

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 248 of 299 companies. For more detailed information, please visit ECHA C&L website;

Of the 3 notification(s) provided by 51 of 299 companies with hazard statement code(s):;

H315 (23.53%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (76.47%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H334 (76.47%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];

H413 (19.61%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Health Hazard

Other CAS

Wikipedia

General Manufacturing Information

Dates

2. Prinz S, Müllner U, Heilmann J, Winkelmann K, Sticher O, Haslinger E, Hüfner A. Oxidation products of abietic acid and its methyl ester. J Nat Prod. 2002 Nov;65(11):1530-4. doi: 10.1021/np010656l. PMID: 12444672.

3. Alencar SM, Oldoni TL, Castro ML, Cabral IS, Costa-Neto CM, Cury JA, Rosalen PL, Ikegaki M. Chemical composition and biological activity of a new type of Brazilian propolis: red propolis. J Ethnopharmacol. 2007 Sep 5;113(2):278-83. doi: 10.1016/j.jep.2007.06.005. Epub 2007 Jun 23. PMID: 17656055.